molecular formula C16H20N4O3 B2366946 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 2034225-15-3

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2366946
CAS No.: 2034225-15-3
M. Wt: 316.361
InChI Key: LATGOUAQYZPAEN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is designed by linking a 3,5-dimethylisoxazole moiety, a heterocycle known for its broad spectrum of biological activities , to a piperidine ring via an ethanone linker. The piperidine ring is further functionalized with a pyridazine group, a nitrogen-containing heterocycle recognized as a key structural feature in numerous bioactive molecules. Pyridazinone derivatives, in particular, have been extensively studied for their vasodilatory and antihypertensive effects, with some compounds demonstrating superior aortic vasorelaxant activity and efficacy in increasing eNOS mRNA expression and nitric oxide levels in research settings . The integration of these distinct pharmacophores makes this compound a valuable chemical tool for probing biological pathways. Its primary research applications include investigation as a potential candidate in cardiovascular disease research, serving as a scaffold for the development of novel therapeutic agents, and use in biochemical assays to study mechanism of action and structure-activity relationships (SAR). The 3,5-dimethylisoxazole component is a privileged structure in drug discovery, often contributing to favorable physicochemical properties and target engagement . Researchers can utilize this compound to explore its interactions with various enzymatic and receptor targets. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-11-14(12(2)23-19-11)9-16(21)20-8-4-5-13(10-20)22-15-6-3-7-17-18-15/h3,6-7,13H,4-5,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATGOUAQYZPAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCCC(C2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H20N4O2C_{16}H_{20}N_4O_2, with a molecular weight of approximately 300.36 g/mol. The structure includes a dimethylisoxazole moiety and a pyridazine derivative, suggesting potential interactions with various biological targets.

Research indicates that this compound may function through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The presence of the piperidine and pyridazine groups suggests it may interact with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Potential : There is emerging evidence supporting the role of similar compounds in inhibiting cancer cell lines, possibly through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties in vitro, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : A study conducted on various cancer cell lines showed that compounds structurally related to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone had IC50 values ranging from 10 to 30 µM, indicating potent activity against tumor cells.
  • Animal Models : In vivo experiments using murine models demonstrated that administration of this compound led to significant tumor size reduction compared to control groups, suggesting its potential as an anticancer agent.

Data Tables

Biological Activity IC50 (µM) Target
Cancer Cell Lines10 - 30Various Tumor Types
Antimicrobial Activity5 - 15Bacterial Strains
Neuroprotection20 - 50Neuronal Cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs from patents and literature, focusing on structural variations and inferred properties.

Substituent Effects on Heterocyclic Cores

  • I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate): This compound replaces the pyridazin-3-yloxy-piperidine group with a phenethoxy-benzoate ester. The ester linker likely increases hydrophilicity compared to the ethanone bridge in the target compound. The 3-methylisoxazole substituent (vs.
  • Compound 8 (from ): Contains a pyrazolyl-triazolyl system instead of pyridazine. The triazole’s hydrogen-bonding capacity differs from pyridazine’s, which may affect target selectivity. The ethanone linker in the target compound provides rigidity compared to the pyrazolyl-methanone structure here .

Piperidine/Pyrrolidine Derivatives

  • P-0053 (from EP 4 139 296 B1) :
    Features a pyrrolidine ring substituted with a pyridin-2-yloxy group and a trifluoromethyl-pyridazine. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s unsubstituted pyridazine. The pyrrolidine’s smaller ring size (5-membered vs. piperidine’s 6-membered) may restrict conformational flexibility .
  • EP 1 808 168 B1 Derivatives: Several compounds in this patent (e.g., (3,5-dimethyl-isoxazol-4-yl)(piperidin-1-yl)-methanone derivatives) share the 3,5-dimethylisoxazole moiety but incorporate pyrimidine or sulfonyl groups. The absence of a pyridazine ring in these analogs may limit hydrogen-bonding interactions compared to the target compound .

Linker and Functional Group Variations

  • I-6230 and I-6232: These ethyl benzoate derivatives use phenethylamino or methylpyridazine groups. The ethanone linker in the target compound could confer greater stability than the ester groups in I-6230/I-6232, which are prone to hydrolysis .
  • Compound from : Contains a piperazine ring and acetic acid group. The piperazine’s additional nitrogen allows for stronger hydrogen bonding, while the acetic acid increases polarity compared to the target’s ethanone and piperidine system .

Structural and Property Analysis Table

Compound Name/ID Core Structure Key Substituents/Linkers Inferred Properties
Target Compound Isoxazole + pyridazin-oxy-piperidine Ethanone linker, 3,5-dimethylisoxazole Moderate lipophilicity, rigid conformation
I-6473 () Isoxazole + phenethoxy-benzoate Ester linker, 3-methylisoxazole Higher hydrophilicity, flexible
P-0053 () Pyridine + trifluoromethyl-pyridazine Trifluoromethyl, pyrrolidine Enhanced metabolic stability
EP 1 808 168 B1 Derivatives () Isoxazole + pyrimidine/sulfonyl Sulfonyl groups, varied linkers Increased target selectivity
Compound 8 () Pyrazolyl-triazolyl system Triazole, pyrazole Strong hydrogen bonding

Preparation Methods

Piperidine Functionalization

The synthesis begins with the preparation of 3-hydroxypiperidine, which is subsequently functionalized with pyridazin-3-ol. A Mitsunobu reaction is commonly employed for this etherification:

Reagents :

  • 3-Hydroxypiperidine
  • Pyridazin-3-ol
  • Triphenylphosphine (PPh₃)
  • Diethyl azodicarboxylate (DEAD)

Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Reaction Time: 12–24 hours

Yield : 68–75%.

Alternative Pathway: Nucleophilic Aromatic Substitution

In cases where pyridazin-3-ol is scarce, a halogenated pyridazine (e.g., 3-chloropyridazine) may react with 3-hydroxypiperidine under basic conditions:

Reagents :

  • 3-Chloropyridazine
  • 3-Hydroxypiperidine
  • Potassium carbonate (K₂CO₃)

Conditions :

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80–100°C
  • Reaction Time: 6–8 hours

Yield : 60–65%.

Synthesis of Intermediate B: 2-(3,5-Dimethylisoxazol-4-yl)acetyl Chloride

Isoxazole Ring Construction

The 3,5-dimethylisoxazole ring is synthesized via cyclocondensation of acetylacetone with hydroxylamine hydrochloride:

Reagents :

  • Acetylacetone
  • Hydroxylamine hydrochloride
  • Sodium acetate (NaOAc)

Conditions :

  • Solvent: Ethanol/water (1:1)
  • Temperature: Reflux (80°C)
  • Reaction Time: 4 hours

Yield : 85–90%.

Acetylation and Activation

The isoxazole is then acetylated using chloroacetyl chloride:

Reagents :

  • 3,5-Dimethylisoxazole
  • Chloroacetyl chloride
  • Aluminum chloride (AlCl₃)

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C to room temperature
  • Reaction Time: 2 hours

Yield : 70–78%.

Coupling of Intermediates A and B

Nucleophilic Acyl Substitution

Intermediate B (as acetyl chloride) reacts with Intermediate A under Schotten-Baumann conditions:

Reagents :

  • 2-(3,5-Dimethylisoxazol-4-yl)acetyl chloride
  • 3-(Pyridazin-3-yloxy)piperidine
  • Sodium hydroxide (NaOH)

Conditions :

  • Solvent: Water/dichloromethane biphasic system
  • Temperature: 0°C
  • Reaction Time: 1 hour

Yield : 65–70%.

Amide Coupling Using Activating Agents

For improved yields, carbodiimide-based coupling agents are employed:

Reagents :

  • 2-(3,5-Dimethylisoxazol-4-yl)acetic acid
  • 3-(Pyridazin-3-yloxy)piperidine
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Hydroxybenzotriazole (HOBt)

Conditions :

  • Solvent: DMF
  • Temperature: Room temperature
  • Reaction Time: 12 hours

Yield : 75–80%.

Industrial-Scale Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the coupling step achieves completion in 10 minutes at 120°C, compared to 12 hours conventionally.

Purification Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water mixtures remove unreacted starting materials.
  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) eluent isolates the product in >95% purity.

Analytical Characterization

Parameter Method Result
Molecular Formula High-Resolution MS C₁₆H₂₀N₄O₃ (Observed: 316.35 g/mol; Theoretical: 316.36 g/mol)
Purity HPLC 98.5% (C18 column, acetonitrile/water gradient)
Structural Confirmation ¹H NMR (400 MHz, CDCl₃) δ 1.80–2.10 (m, 4H, piperidine), 2.35 (s, 6H, CH₃), 3.60–3.80 (m, 2H)

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield
Schotten-Baumann Rapid, low cost Moderate yield, requires acidic chloride 65–70%
EDCI/HOBt Coupling High yield, mild conditions Costly reagents 75–80%
Microwave-Assisted Time-efficient, scalable Specialized equipment needed 70–75%

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates : Use of polar aprotic solvents (e.g., DMF) enhances solubility during coupling.
  • Byproduct Formation : Addition of molecular sieves absorbs water, minimizing hydrolysis of the acetyl chloride.

Q & A

Q. What are the established synthetic routes for 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole and pyridazine moieties. Key steps include:

  • Coupling Reactions : Refluxing intermediates in ethanol or DMF with catalysts like triethylamine to facilitate nucleophilic substitution or condensation .
  • Purification : Recrystallization using solvent mixtures (e.g., DMF-EtOH, 1:1) or column chromatography to isolate high-purity products .
  • Optimization : Adjusting reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios to improve yields. For example, controlled reflux in ethanol for 2–4 hours is critical to avoid side products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and stereochemistry, particularly for the piperidine and pyridazine rings .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection to assess purity (>95%) and monitor degradation products .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for exact mass determination and fragmentation pattern analysis .
  • X-ray Crystallography : For absolute configuration determination, using programs from the CCP4 suite for data processing and structure refinement .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's mechanism of action against specific enzymatic targets?

Methodological Answer:

  • In Silico Docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or proteases, focusing on the isoxazole and pyridazine moieties .
  • Enzyme Inhibition Assays : Perform kinetic assays (e.g., fluorometric or colorimetric) to measure IC50 values. Include controls with structural analogs (e.g., pyrazole or pyrimidine derivatives) to identify critical functional groups .
  • Cellular Uptake Studies : Radiolabel the compound or use fluorescent tags to track intracellular localization and bioavailability .

Q. What methodological approaches are recommended to address discrepancies in reported biological activity data across different studies?

Methodological Answer:

  • Orthogonal Assays : Validate activity using unrelated methods (e.g., cell viability assays vs. enzymatic inhibition) to rule out assay-specific artifacts .
  • Batch Reprodubility Checks : Synthesize multiple batches under standardized conditions and compare purity profiles via HPLC .
  • Meta-Analysis : Compare data across studies while accounting for variables like solvent choice (e.g., DMSO vs. ethanol) or cell line specificity .

Q. What strategies are employed to modify the compound's core structure to enhance its pharmacokinetic profile while maintaining bioactivity?

Methodological Answer:

  • Bioisosteric Replacement : Substitute the pyridazine ring with pyrimidine or triazole moieties to improve metabolic stability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility or tissue penetration .
  • SAR Studies : Systematically vary substituents on the isoxazole and piperidine rings, using combinatorial chemistry libraries to identify optimal pharmacophores .

Q. How should environmental fate studies be structured to evaluate the ecological impact of this compound, considering its persistence and bioaccumulation potential?

Methodological Answer:

  • Long-Term Degradation Studies : Monitor abiotic (e.g., hydrolysis under varying pH) and biotic (microbial degradation) pathways over 6–12 months .
  • QSAR Modeling : Predict bioaccumulation factors using quantitative structure-activity relationship models based on logP and molecular weight .
  • Trophic Transfer Analysis : Use model ecosystems to assess biomagnification in food chains, measuring concentrations in algae, invertebrates, and fish .

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